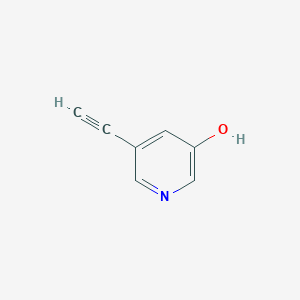
rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol
Overview
Description
rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol: is an organic compound characterized by its unique stereochemistry. It is a chiral molecule, meaning it has non-superimposable mirror images, which can significantly influence its chemical behavior and applications. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanone can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes often use heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone precursor. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol can undergo oxidation reactions to form the corresponding ketone, rel-1-((1R,2R)-2-Methylcyclopentyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Major Products:
Oxidation: rel-1-((1R,2R)-2-Methylcyclopentyl)ethanone
Reduction: Various alcohol derivatives
Substitution: Halides, amines, and other substituted products
Scientific Research Applications
Chemistry: rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions. Its stereochemistry allows for the exploration of chiral recognition processes in biological systems.
Medicine: this compound has potential applications in the development of chiral drugs. Its enantiomerically pure form can be used to study the pharmacokinetics and pharmacodynamics of chiral drugs, leading to the development of more effective and selective therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of chiral catalysts and materials. Its stereochemistry is valuable in the design of materials with specific optical and mechanical properties.
Mechanism of Action
The mechanism of action of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol depends on its specific application. In chemical reactions, its chiral center can influence the stereochemical outcome of reactions, leading to the formation of enantiomerically pure products. In biological systems, it can interact with chiral receptors and enzymes, affecting their activity and function. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
- rel-1-((1R,2R)-2-Methylcyclopropyl)ethanol
- rel-1-((1R,2R)-2-Methylcyclohexyl)ethanol
- rel-1-((1R,2R)-2-Methylcyclobutyl)ethanol
Comparison: rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol is unique due to its specific ring size and stereochemistry. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For example, the cyclopentyl ring provides a different steric environment compared to the cyclopropyl or cyclohexyl rings, which can influence the compound’s behavior in both chemical and biological systems. This uniqueness makes it valuable for specific applications where its particular stereochemistry is advantageous.
Properties
IUPAC Name |
1-[(1R,2R)-2-methylcyclopentyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-8(6)7(2)9/h6-9H,3-5H2,1-2H3/t6-,7?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNGUKSWPILNCX-OECOWPMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194794-42-7 | |
| Record name | rac-1-[(1R,2R)-2-methylcyclopentyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


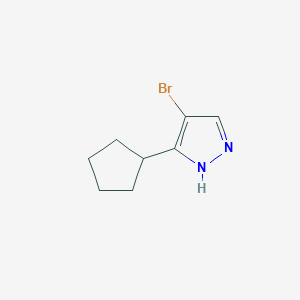
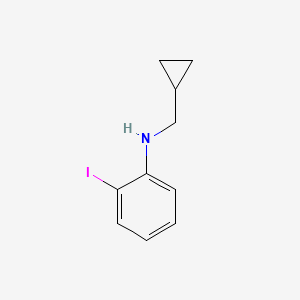
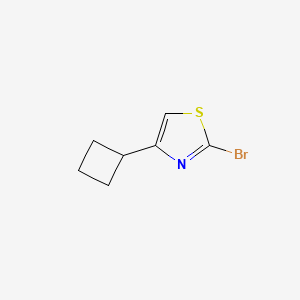
![tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate](/img/structure/B3390661.png)
![[4-Hydroxy-3-(trifluoromethyl)phenyl]urea](/img/structure/B3390673.png)
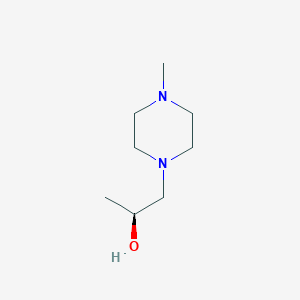
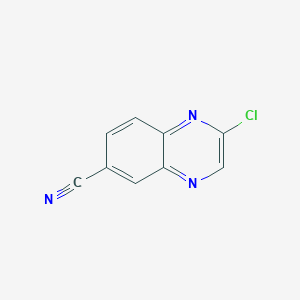
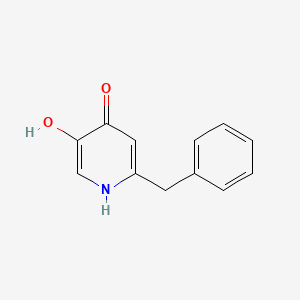
![(5-Chlorobenzo[d]isoxazol-3-yl)methanol](/img/structure/B3390700.png)
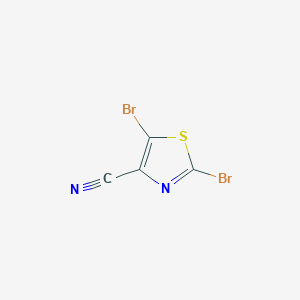
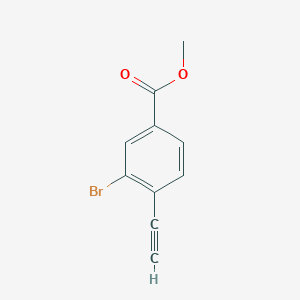
![6-Chlorothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3390713.png)
